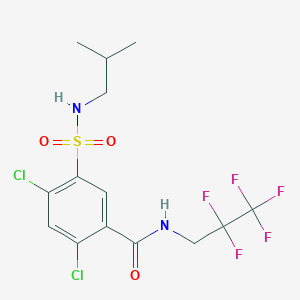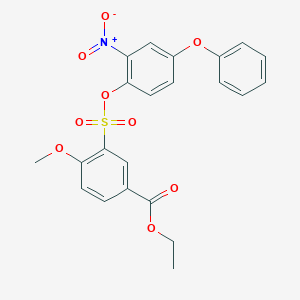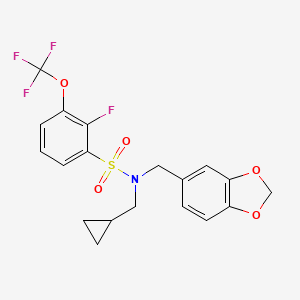![molecular formula C21H22N2O6 B7433260 Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate, also known as NPC-15199, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclobutane-containing compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in the inflammatory response and cancer growth. It has also been found to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It can also induce apoptosis in cancer cells by activating caspase enzymes. In addition, it can enhance the activity of certain antioxidant enzymes and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It also has a high degree of purity, making it suitable for various assays and experiments. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and efficacy in animal models. Another area of interest is its use as an anti-cancer agent. Studies are ongoing to investigate its efficacy in different types of cancer and its potential use in combination with other drugs. Finally, there is a need for further research on the safety and toxicity of Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate in humans.
Conclusion
In conclusion, Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate is a synthetic compound that has shown promising results in various scientific studies. It has anti-inflammatory, anti-cancer, and neuroprotective properties and can be used in the treatment of several diseases. Its mechanism of action is not fully understood, but further research is ongoing. Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has several advantages for lab experiments, but its high cost and limited availability can be a limitation for some researchers. There are several future directions for the research on Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate, including its potential use in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol, 2-chloroethyl cyclobutane-1-carboxylate, and 3-amino-2-oxoethylamine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-2-28-20(25)21(11-4-12-21)14-19(24)22-15-5-3-6-18(13-15)29-17-9-7-16(8-10-17)23(26)27/h3,5-10,13H,2,4,11-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZILFSOALRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CC(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433183.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7433210.png)

![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)


![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)